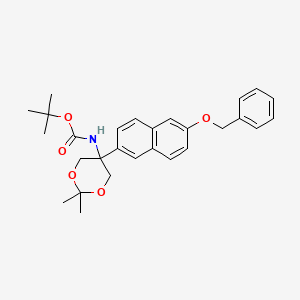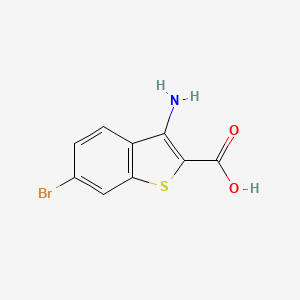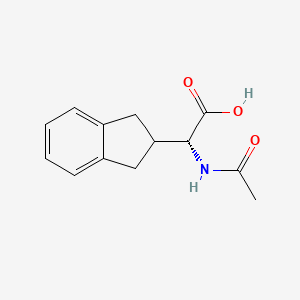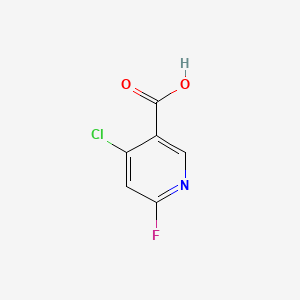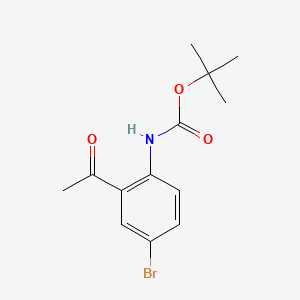
tert-butyl N-(2-acetyl-4-bromophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl N-(2-acetyl-4-bromophenyl)carbamate, also known as this compound, is a chemical compound with the molecular formula C13H16BrNO3 and a molecular weight of 314.18 g/mol. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-acetyl-4-bromophenyl)carbamate typically involves the protection of the amino group using the tert-butyloxycarbonyl (BOC) group. The BOC group is introduced by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction conditions often involve the use of catalysts such as Amberlyst-15 in ethanol, which allows for efficient and chemoselective protection of the amino group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
tert-butyl N-(2-acetyl-4-bromophenyl)carbamate undergoes various chemical reactions, including:
Deprotection: The removal of the BOC group can be achieved using reagents such as oxalyl chloride in methanol, trifluoroacetic acid (TFA), or hydrochloric acid in organic solvents.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The acetyl group can undergo oxidation or reduction reactions to form different derivatives.
Common Reagents and Conditions
Deprotection: Oxalyl chloride in methanol, TFA, hydrochloric acid in ethyl acetate.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the BOC group yields 2-acetyl-4-bromoaniline, while substitution reactions can yield various substituted anilines.
科学研究应用
tert-butyl N-(2-acetyl-4-bromophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibitors and protein-ligand interactions.
Industry: this compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-butyl N-(2-acetyl-4-bromophenyl)carbamate involves its role as a protected intermediate in organic synthesis. The BOC group protects the amino group from unwanted reactions, allowing for selective functionalization of other parts of the molecule. Upon deprotection, the free amino group can participate in further chemical reactions, enabling the synthesis of a wide range of derivatives .
相似化合物的比较
Similar Compounds
N-BOC 4-Amino-2-bromoacetophenone: Similar in structure but with different functional groups.
N-BOC 2-Amino-4-bromobenzaldehyde: Contains an aldehyde group instead of an acetyl group.
N-BOC 2-Acetyl-4-chloroaniline: Similar structure with a chlorine atom instead of bromine.
Uniqueness
tert-butyl N-(2-acetyl-4-bromophenyl)carbamate is unique due to its specific combination of functional groups, which allows for versatile applications in organic synthesis. The presence of both the BOC-protected amino group and the bromine atom provides multiple sites for chemical modification, making it a valuable intermediate in the synthesis of complex molecules.
属性
IUPAC Name |
tert-butyl N-(2-acetyl-4-bromophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-8(16)10-7-9(14)5-6-11(10)15-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFLQYMUDYKGQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

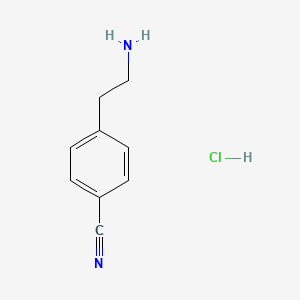


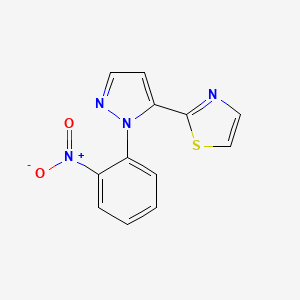
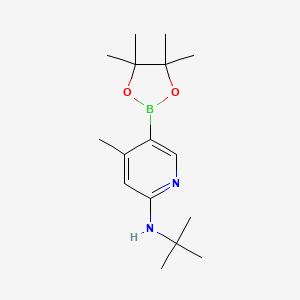
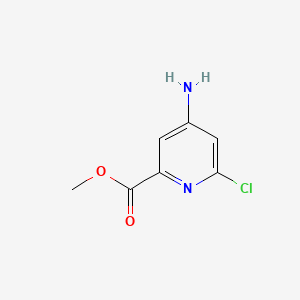
![8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B581860.png)
